Methyl quinuclidine-4-carboxylate

Description

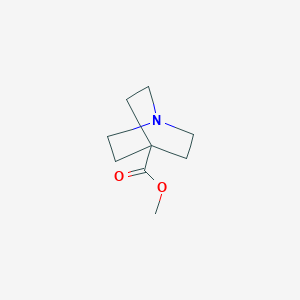

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVLTLPETASBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCN(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of Methyl Quinuclidine-4-Carboxylate

Abstract

This technical guide provides a comprehensive overview of the structural analysis of methyl quinuclidine-4-carboxylate, a key building block in modern medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering in-depth, field-proven insights into the causality behind experimental choices and data interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure, purity, and stereochemistry of this important molecule. We will delve into the core analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques, providing both theoretical grounding and practical, step-by-step protocols. The guide culminates in a discussion of X-ray crystallography as the definitive method for elucidating three-dimensional molecular architecture.

Introduction: The Significance of the Quinuclidine Scaffold

The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure imparts favorable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity. This compound, with its reactive ester functionality, serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds, including potential acetylcholinesterase (AChE) inhibitors and antimicrobial agents.[1] The precise structural elucidation of this molecule is paramount to ensuring the desired biological activity and safety profile of its derivatives.

This guide will provide a multi-faceted approach to the structural analysis of this compound, emphasizing the synergistic use of various analytical techniques to build a complete and validated structural picture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | [1] |

| CAS Number | 51069-26-2 | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 214 °C | [1] |

Synthesis and Purification: The Foundation of Accurate Analysis

The most common and direct route to this compound is the Fischer-Speier esterification of quinuclidine-4-carboxylic acid.[1] This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[1]

Caption: Fischer-Speier esterification of quinuclidine-4-carboxylic acid.

Purification is critical for obtaining reliable analytical data. The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to yield a crystalline solid. The purity of the final compound should be assessed by chromatographic methods before proceeding with detailed structural analysis.

Chromatographic Analysis: Assessing Purity and Identity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of this compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for analyzing quinuclidine derivatives. The choice of column and mobile phase is crucial for achieving good separation.

Protocol: HPLC Analysis

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often effective.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the quinuclidine core lacks a strong chromophore.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) and run the gradient program. The purity is determined by the relative area of the main peak.

Gas Chromatography (GC)

GC can also be employed, particularly when coupled with a mass spectrometer (GC-MS). Derivatization is sometimes necessary for polar quinuclidine derivatives to improve their volatility and chromatographic peak shape.

Protocol: GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector at a temperature that ensures volatilization without degradation.

-

Oven Program: A temperature gradient from a low starting temperature to a high final temperature to ensure separation of any impurities.

-

Detector: A mass spectrometer for identification of the eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

Caption: General workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the protons of the quinuclidine cage and the methyl ester.

-

Quinuclidine Protons: The protons on the bicyclic core will appear as complex multiplets in the upfield region, typically between 1.5 and 3.0 ppm.[2] The rigidity of the structure leads to distinct chemical environments for axial and equatorial protons, resulting in complex splitting patterns.

-

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group (-OCH₃) is expected around 3.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton.

-

Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon is expected in the downfield region, around 170 ppm.[1]

-

Quinuclidine Carbons: The carbons of the quinuclidine core will resonate in the aliphatic region of the spectrum. The bridgehead carbon attached to the nitrogen will be the most downfield of the cage carbons.

-

Methyl Carbon: The carbon of the methyl ester group will appear as a signal around 51-52 ppm.

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh a few milligrams of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For a more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

-

Interpretation: Assign the signals based on their chemical shifts, integration (for ¹H), and multiplicities. Compare the experimental data with predicted values and data from related compounds to confirm the structure.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming the molecular formula C₉H₁₅NO₂. The expected exact mass for the protonated molecule [M+H]⁺ is 170.1181. For the analogous ethyl ester, the molecular ion peak is observed at m/z 183.1259.[1]

Fragmentation Analysis

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule will fragment in a characteristic manner. The rigid quinuclidine core is relatively stable, but fragmentation can be initiated by cleavage of the ester group or bonds adjacent to the nitrogen atom. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[3]

Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced via direct infusion, or coupled to a GC or HPLC system.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion, while electron ionization (EI) will induce more fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight or quadrupole).

-

Data Interpretation: The molecular ion peak confirms the molecular weight. The fragmentation pattern is then analyzed to deduce structural features.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in space can be determined, confirming bond lengths, bond angles, and stereochemistry.

While a published crystal structure for this compound was not identified, the general procedure for obtaining such a structure is well-established.

Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, typically using direct methods, and the atomic positions are refined to fit the experimental data.

-

Structural Analysis: The final structure provides precise information on the molecular geometry.

Conclusion

The structural analysis of this compound is a critical step in its application in research and drug development. A comprehensive approach that integrates chromatographic, spectroscopic, and crystallographic techniques is essential for unambiguously confirming its identity, purity, and three-dimensional structure. This guide has provided a framework for conducting such an analysis, emphasizing the importance of not only acquiring high-quality data but also interpreting it within the context of the molecule's unique chemical properties. By following these principles and protocols, researchers can ensure the integrity of their starting materials and the reliability of their subsequent scientific endeavors.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl quinuclidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl quinuclidine-4-carboxylate is a notable organic compound featuring a rigid bicyclic quinuclidine core with a methyl ester at the 4-position. This unique three-dimensional structure imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and drug discovery. The quinuclidine scaffold is a privileged structure in pharmacology, found in numerous biologically active compounds, and its derivatives have been investigated for a range of therapeutic applications, including as acetylcholinesterase inhibitors and antimicrobial agents.[1] A thorough understanding of the physicochemical properties of this compound is therefore essential for its effective utilization in the synthesis of novel pharmaceutical agents and for the prediction of their pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| IUPAC Name | methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | [1] |

| CAS Number | 51069-26-2 | [1] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 214 °C | [1] |

| pKa (predicted) | ~9.5 - 10.5 | Estimated |

| Solubility | Data not available |

Structure:

Caption: Chemical structure of this compound.

Basicity and pKa

The basicity of the tertiary amine in the quinuclidine ring is a key feature of this compound, influencing its ionization state at physiological pH and its potential to interact with biological targets. The pKa of the conjugate acid of the parent quinuclidine is approximately 11.0. The presence of the electron-withdrawing methyl carboxylate group at the 4-position is expected to reduce the basicity of the nitrogen atom. Therefore, the pKa of this compound is predicted to be in the range of 9.5 to 10.5.

Experimental Protocol for pKa Determination

The pKa of this compound can be determined experimentally using potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.

Caption: Workflow for solubility determination by the shake-flask method.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ):

-

3.67 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

2.8-3.0 ppm (m, 6H): This multiplet arises from the six protons on the carbons adjacent to the nitrogen atom of the quinuclidine ring.

-

1.8-2.0 ppm (m, 6H): This multiplet corresponds to the remaining six protons of the quinuclidine ring.

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):

-

175-178 ppm: Quaternary carbon of the carbonyl group (C=O).

-

51-53 ppm: Carbon of the methyl ester group (-OCH₃).

-

45-48 ppm: Carbons of the quinuclidine ring adjacent to the nitrogen.

-

35-38 ppm: Quaternary carbon at the 4-position of the quinuclidine ring.

-

25-28 ppm: Remaining carbons of the quinuclidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic quinuclidine ring and the methyl group.

-

~1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

~1250-1100 cm⁻¹: C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 169.

-

Base Peak: A prominent peak is expected from the loss of the methoxycarbonyl radical (-•COOCH₃), resulting in a fragment at m/z = 110.

-

Other Fragments: Fragmentation of the quinuclidine ring would lead to a complex pattern of smaller fragments.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The presented information, including predicted spectral data and established experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. A comprehensive understanding of these properties is crucial for the rational design and synthesis of novel quinuclidine-based therapeutic agents. Further experimental validation of the predicted data is encouraged to build a more complete profile of this important synthetic intermediate.

References

Sources

An In-depth Technical Guide to the Synthesis of Methyl Quinuclidine-4-carboxylate

Introduction

Methyl quinuclidine-4-carboxylate is a significant bicyclic molecule that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its rigid cage-like structure, derived from quinuclidine, provides a unique three-dimensional scaffold that is of great interest in the design of novel therapeutic agents and ligands for coordination chemistry.[1] This compound, with the molecular formula C₉H₁₅NO₂, is typically a low-melting solid and acts as a key intermediate in the synthesis of a variety of more complex pharmaceutical compounds.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the mechanistic underpinnings and practical experimental protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Quinuclidine Core

The synthesis of the quinuclidine framework is a well-established area of organic chemistry, with several classical methods for ring formation. These typically involve the cyclization of appropriately functionalized piperidine precursors.[2] Common strategies include conjugate addition, nucleophilic substitution, and intramolecular epoxide ring-opening.[2] However, one of the most robust and historically significant methods for constructing the quinuclidine core, particularly for 4-substituted derivatives, is the Dieckmann condensation.[2][3][4]

Primary Synthesis Pathway: Dieckmann Condensation of a Piperidine Derivative

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful tool for the formation of five- and six-membered rings.[3][4][5][6] This approach is central to the synthesis of this compound, starting from readily available precursors.

The overall synthetic strategy involves the preparation of a suitably substituted piperidine diester followed by an intramolecular cyclization to form the bicyclic quinuclidine ring system. A common and efficient starting material for this synthesis is ethyl isonicotinate.[7]

Logical Workflow of the Dieckmann Condensation Pathway

Caption: Workflow for the synthesis of this compound via Dieckmann Condensation.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation based on established chemical principles and procedures outlined in the literature for similar transformations.[7]

Part 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

-

Alkylation of Ethyl Isonicotinate:

-

A solution of ethyl isonicotinate (1.00 mole) and ethyl bromoacetate (1.00 mole) in ethanol is prepared in a round-bottomed flask fitted with a reflux condenser.[7]

-

The mixture is allowed to stand at room temperature overnight and then heated to reflux for 4 hours to yield a solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide.[7]

-

-

Catalytic Hydrogenation:

-

To the solution of the pyridinium bromide, 10% palladium on charcoal is added.[7]

-

The mixture is subjected to hydrogenation in an autoclave at elevated temperature (e.g., 90°C) and pressure (e.g., 100 atm).[7]

-

After the theoretical amount of hydrogen is consumed, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the hydrobromide salt of 1-carbethoxymethyl-4-carbethoxypiperidine.[7]

-

The free base is obtained by dissolving the salt in water, adding it to chloroform, and carefully neutralizing with an ice-cold solution of potassium carbonate.[7]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed. The resulting oil is purified by vacuum distillation to give 1-carbethoxymethyl-4-carbethoxypiperidine.[7]

-

Part 2: Dieckmann Condensation and Subsequent Steps

-

Intramolecular Cyclization (Dieckmann Condensation):

-

In a flask equipped with a stirrer, reflux condenser, and addition funnel, potassium metal is heated in toluene until molten and then pulverized with vigorous stirring.[7]

-

Absolute ethanol is carefully added to form potassium ethoxide.[7]

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene is then added, and the mixture is heated.[7] This intramolecular condensation leads to the formation of the bicyclic β-keto ester.[7]

-

-

Hydrolysis and Decarboxylation:

-

The resulting cyclic β-keto ester is not isolated but is directly subjected to acidic hydrolysis and decarboxylation.

-

The reaction mixture is cooled and carefully acidified with hydrochloric acid.[7]

-

The aqueous layer is separated and heated under reflux to effect decarboxylation, leading to the formation of 3-quinuclidone hydrochloride.[7][8]

-

-

Conversion to Quinuclidine-4-carboxylic Acid (Conceptual Step):

-

The synthesis of quinuclidine-4-carboxylic acid from 3-quinuclidone would involve further synthetic transformations which are beyond the direct scope of the provided search results but represent a logical progression.

-

-

Direct Esterification:

-

Quinuclidine-4-carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.[1]

-

The product is then isolated and purified, for example, by distillation or chromatography.

-

Causality Behind Experimental Choices

-

Choice of Base in Dieckmann Condensation: Strong bases like sodium ethoxide or potassium ethoxide are traditionally used to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[3] The use of potassium metal in the presence of ethanol generates the alkoxide in situ.[7]

-

Catalytic Hydrogenation: The reduction of the pyridinium ring to a piperidine ring is a crucial step. Palladium on charcoal is a highly effective and commonly used catalyst for this type of hydrogenation, offering good yields and selectivity.[7][9]

-

Acidic Workup and Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester. Treatment with strong acid not only neutralizes the reaction but also hydrolyzes the ester and promotes decarboxylation to yield the corresponding ketone (3-quinuclidone).[7]

Alternative Synthetic Approaches

While the Dieckmann condensation is a cornerstone, other methods for the synthesis of this compound exist.

-

Direct Esterification of Quinuclidine-4-carboxylic Acid: If quinuclidine-4-carboxylic acid is available, it can be directly converted to the methyl ester using standard esterification conditions, such as refluxing in methanol with an acid catalyst.[1]

-

Transesterification: This method involves the exchange of the alkoxy group of another ester of quinuclidine-4-carboxylic acid with methanol.[1]

-

Cyclization from other Precursors: Precursors such as 1-methyl-4-cyanopiperidine can also be utilized to form the quinuclidine ring system through specific cyclization reactions.[1]

Comparative Analysis of Synthesis Pathways

| Synthesis Pathway | Starting Materials | Key Reaction | Advantages | Disadvantages |

| Dieckmann Condensation | Ethyl Isonicotinate, Ethyl Bromoacetate | Intramolecular Claisen Condensation | Well-established, good for ring formation, starts from simple precursors.[2][4][7] | Multi-step, can have moderate overall yields.[1] |

| Direct Esterification | Quinuclidine-4-carboxylic Acid | Fischer Esterification | Simple, high-yielding final step. | Requires the synthesis of the carboxylic acid precursor. |

| Functionalization of Quinuclidine | Commercially available quinuclidines | Various (e.g., lithiation, oxidation) | Can provide access to diverse derivatives.[2][10] | Limited by the availability and substitution pattern of the starting quinuclidine.[2] |

Self-Validating System: Product Characterization

The successful synthesis of this compound must be confirmed through rigorous characterization. The structure of the final compound is typically verified using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, confirming the bicyclic structure and the presence of the methyl ester group.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (169.22 g/mol ).[11]

-

Physical Properties: The melting point (48-49°C) and boiling point (214°C) can also be used to assess the purity of the synthesized compound.[1]

Conclusion

The synthesis of this compound is a well-documented process with the Dieckmann condensation of a piperidine derivative being a primary and reliable route. This in-depth guide has provided a comprehensive overview of this pathway, from the selection of starting materials to the final characterization of the product. Understanding the underlying principles and experimental nuances of these synthetic strategies is essential for researchers and professionals aiming to utilize this important molecule in the development of new pharmaceuticals and advanced materials. The choice of a specific synthetic route will ultimately depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development program.

References

-

The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [Link]

-

Beilstein Journals. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. [Link]

-

The University of Liverpool Repository. 33208967.pdf. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Austin Publishing Group. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

-

Wikipedia. Quinuclidone. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

ResearchGate. Methyl 2-(2-pyridyl)quinoline-4-carboxylate. [Link]

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

Organic Syntheses. 3-quinuclidone hydrochloride. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubMed. Synthetic studies on quinine: quinuclidine construction via a ketone enolate regio- and diastereoselective Pd-mediated allylic alkylation. [Link]

-

PubMed Central. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. [Link]

- Google Patents.

-

Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

-

ResearchGate. Synthesis of methyl-4-cinnolinecarboxylate derivatives. [Link]

-

Royal Society of Chemistry. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. [Link]

-

ResearchGate. Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation | Request PDF. [Link]

-

Global Thesis. The Highly Selective Hydrogenation Of Methyl Isobutyl Ketone With Nickel Based Catalysts. [Link]

-

Johnson Matthey. Hydrogenation Catalysts. [Link]

-

ResearchGate. Catalytic hydrogenation performance of methyl isobutyl ketone over Ni/γ-Al 2 O 3 catalysts. [Link]

-

MDPI. Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. [Link]

-

ResearchGate. Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies | Request PDF. [Link]

-

Royal Society of Chemistry. Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. [Link]

Sources

- 1. Buy this compound | 51069-26-2 [smolecule.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Quinuclidone - Wikipedia [en.wikipedia.org]

- 9. Hydrogenation Catalysts | Johnson Matthey [matthey.com]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. Methyl 4-Quinuclidinecarboxylate | CymitQuimica [cymitquimica.com]

Quinuclidine Compounds: A Technical Guide to their Discovery, Synthesis, and Therapeutic Significance

Abstract

The quinuclidine scaffold, a rigid, bridged bicyclic amine, holds a significant place in the history of organic and medicinal chemistry. Its journey, from its discovery within the complex architecture of Cinchona alkaloids to its central role in the development of modern therapeutics, is a testament to the enduring interplay between natural product chemistry and synthetic innovation. This in-depth technical guide provides a comprehensive overview of the discovery and history of quinuclidine and its derivatives. We will explore the seminal synthetic strategies that have provided access to this versatile nucleus, present a detailed, field-proven protocol for the synthesis of a key precursor, and delve into the structure-activity relationships and mechanisms of action that underpin the therapeutic utility of quinuclidine-based drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important pharmacophore.

The Genesis of Quinuclidine: From Jungle Bark to the Laboratory

The story of quinuclidine is inextricably linked to the quest to understand and replicate the potent antimalarial properties of quinine, a primary alkaloid found in the bark of the Cinchona tree.[1] For centuries, indigenous populations of the Andes utilized Cinchona bark to treat fevers, and its introduction to Europe in the 17th century marked a turning point in the fight against malaria.[1] The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou ignited a fervent interest in its chemical structure.[1] However, the intricate, three-dimensional arrangement of quinine, which features the quinuclidine core, would remain a puzzle for many years.

The first synthesis of the parent quinuclidine, chemically known as 1-azabicyclo[2.2.2]octane, was reported in 1909 by Löffler and Stietzel.[2] This pioneering work, however, produced an impure compound. It was not until 1920 that Meisenheimer successfully isolated pure quinuclidine by refining the synthetic route.[2] These early syntheses laid the groundwork for future investigations into the unique chemical and physical properties of this caged bicyclic amine. The name "quinuclidine" itself reflects its origin, being derived from its structural relationship to quinine.[2]

The rigid, cage-like structure of quinuclidine, with its bridgehead nitrogen, imparts unique properties that have made it a subject of fascination for chemists. This constrained geometry enhances its basicity and nucleophilicity compared to acyclic amines like triethylamine, making it a valuable catalyst in various organic reactions.[2]

Unlocking the Quinuclidine Core: Seminal Synthetic Strategies

The development of efficient and scalable synthetic routes to the quinuclidine nucleus and its derivatives has been a critical enabler of its widespread use in research and drug discovery. Early methods were often lengthy and low-yielding. Over time, more robust and versatile strategies have emerged.

The Meisenheimer Synthesis: A Historical Landmark

Meisenheimer's improved synthesis of quinuclidine, while historically significant, involved harsh conditions and produced low yields. The route began with the reaction of 4-methylpyridine with formaldehyde to generate 2-(pyridin-4-yl)ethanol. Subsequent reduction of the pyridine ring, conversion of the alcohol to an iodide, and finally, an intramolecular cyclization yielded quinuclidine.[3]

The Dieckmann Condensation Approach to 3-Quinuclidone: A Versatile Precursor

A more practical and widely adopted strategy for accessing the quinuclidine scaffold involves the synthesis of 3-quinuclidone, a key intermediate that can be readily reduced to quinuclidine or functionalized to produce a variety of derivatives.[4][5] The most convenient synthesis of 3-quinuclidone hydrochloride relies on an intramolecular Dieckmann condensation of a substituted piperidine derivative.[5]

The synthesis begins with the esterification of piperidine-4-carboxylic acid, followed by N-alkylation with an appropriate haloacetate ester to form a diester.[6] This diester then undergoes an intramolecular cyclization in the presence of a strong base, such as potassium ethoxide or potassium tert-butoxide, to form a β-ketoester.[5][6] Subsequent hydrolysis and decarboxylation afford 3-quinuclidone.[6]

The following diagram illustrates the general workflow for the synthesis of 3-quinuclidone hydrochloride via the Dieckmann condensation.

Caption: Workflow for the synthesis of 3-quinuclidone hydrochloride.

Experimental Protocol: Synthesis of 3-Quinuclidone Hydrochloride

This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of 3-quinuclidone hydrochloride.[6]

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate

-

To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain ethyl piperidine-4-carboxylate as a crude solid.

Step 2: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

-

To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile), add sodium carbonate (2.5 eq) and methyl chloroacetate (1.1 eq).

-

Heat the mixture to reflux and stir for 12 hours.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude diester.

Step 3: Synthesis of 3-Quinuclidone Hydrochloride

-

To a refluxing solution of potassium tert-butoxide (1.5 eq) in toluene, add a solution of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (1.0 eq) in toluene dropwise over 3 hours.

-

Continue to reflux the mixture for an additional 3 hours.

-

Cool the reaction mixture and carefully add dilute sulfuric acid.

-

Separate the aqueous layer and heat to reflux for 6 hours to effect hydrolysis and decarboxylation.

-

Cool the solution and adjust the pH to approximately 10.5 with a 50% sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent (e.g., chloroform).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude 3-quinuclidone.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropyl alcohol) and add a solution of hydrochloric acid in the same solvent to precipitate 3-quinuclidone hydrochloride.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Reduction to Quinuclidine

3-Quinuclidone can be readily reduced to quinuclidine using standard reducing agents, such as sodium borohydride or through catalytic hydrogenation.[4][7] A typical procedure involves the treatment of 3-quinuclidinone with sodium borohydride in an aqueous or alcoholic solvent.[7]

The Quinuclidine Core in Medicinal Chemistry: A Focus on Muscarinic Receptor Antagonists

The rigid framework of the quinuclidine nucleus makes it an attractive scaffold for the design of ligands that can selectively interact with biological targets. One of the most successful applications of the quinuclidine core has been in the development of muscarinic acetylcholine receptor (mAChR) antagonists.

Solifenacin: A Case Study in Rational Drug Design

Solifenacin, marketed under the brand name Vesicare, is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][3] Its chemical structure features a quinuclidine moiety linked to a substituted tetrahydroisoquinoline ring system.

3.1.1. Mechanism of Action

Solifenacin acts as a competitive antagonist at muscarinic receptors.[3] It exhibits a higher affinity for the M3 receptor subtype, which is predominantly found in the smooth muscle of the bladder, compared to other muscarinic receptor subtypes.[8][9] The binding of the endogenous neurotransmitter, acetylcholine, to M3 receptors triggers the contraction of the detrusor muscle, leading to urination. By blocking this interaction, solifenacin relaxes the bladder muscles, increases bladder capacity, and reduces the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[1][3] While it is most selective for M3 receptors, it also has some activity at M1 and M2 receptors.[9]

The following diagram illustrates the mechanism of action of solifenacin at the M3 muscarinic receptor.

Caption: Solifenacin competitively antagonizes the M3 receptor.

3.1.2. Structure-Activity Relationships (SAR)

The development of solifenacin and other quinuclidine-based muscarinic antagonists has been guided by extensive structure-activity relationship studies. Key insights include:

-

The Quinuclidine Nitrogen: The basic nitrogen of the quinuclidine ring is crucial for binding to an aspartate residue in the orthosteric binding pocket of the muscarinic receptor.[10]

-

The Ester or Amide Linker: The linker connecting the quinuclidine core to the larger aromatic moiety plays a significant role in determining affinity and selectivity.

-

The Aromatic Moiety: The nature and substitution pattern of the aromatic ring system are critical for achieving high affinity and subtype selectivity. In solifenacin, the tetrahydroisoquinoline ring system contributes significantly to its high affinity for the M3 receptor.[11]

These SAR studies have demonstrated that the quinuclidine scaffold serves as an excellent anchor for positioning other functional groups within the receptor binding site to achieve the desired pharmacological profile.

The Enduring Legacy of Quinuclidine

From its origins in the complex structure of a natural product to its widespread use as a versatile building block and catalyst, the quinuclidine ring system has had a profound impact on chemical synthesis and drug discovery. The contributions of pioneers like Löffler, Stietzel, and Meisenheimer in the early 20th century, and the later work of numerous chemists in developing efficient synthetic methodologies, have paved the way for the creation of important medicines. The story of quinuclidine is a powerful example of how fundamental research into the synthesis and properties of novel chemical entities can lead to significant advancements in human health. As our understanding of disease biology continues to evolve, the unique properties of the quinuclidine scaffold will undoubtedly continue to inspire the design and synthesis of new and improved therapeutic agents.

References

- Meisenheimer, J. (1920). Justus Liebigs Annalen der Chemie, 420(2-3), 190-203.

- Löffler, K., & Stietzel, F. (1909). Berichte der deutschen chemischen Gesellschaft, 42(1), 124-132.

- Pelletier, P. J., & Caventou, J. B. (1820). Annales de Chimie et de Physique, 15, 289-318.

-

Grokipedia. (n.d.). Quinuclidine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Quinuclidone. Retrieved from [Link]

- Organic Syntheses. (1964). 3-quinuclidone hydrochloride. Org. Synth., 44, 86.

- Soni, Y. J., Premasagar, V., & Thakore, S. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 12(4).

- Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.

-

Wikipedia. (n.d.). Solifenacin. Retrieved from [Link]

-

Urology Textbook. (n.d.). Solifenacin: Adverse Effects, Contraindications, and Dosage. Retrieved from [Link]

-

PubChem. (n.d.). Solifenacin. Retrieved from [Link]

- Haga, T., Kruse, A. C., Asada, H., Yurugi-Kobayashi, T., Shiroishi, M., Zhang, C., ... & Kobilka, B. K. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist.

- Mogg, G. A., Vather, S., & Hegde, S. S. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11036-E11045.

Sources

- 1. About solifenacin - NHS [nhs.uk]

- 2. youtube.com [youtube.com]

- 3. Solifenacin - Wikipedia [en.wikipedia.org]

- 4. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. tsijournals.com [tsijournals.com]

- 8. urology-textbook.com [urology-textbook.com]

- 9. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinuclidine Ring System: A Technical Guide to its Fundamental Reactivity

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the reactivity of core heterocyclic scaffolds is paramount. The quinuclidine ring system, a structurally rigid bicyclic amine, presents a unique combination of steric and electronic properties that render it a valuable tool in organic synthesis and a key pharmacophore in numerous therapeutic agents. This guide provides an in-depth exploration of the fundamental reactivity of the quinuclidine core, moving beyond a simple catalog of reactions to explain the causal relationships that govern its chemical behavior.

The Structural and Electronic Landscape of Quinuclidine

The reactivity of quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, is a direct consequence of its unique three-dimensional structure. Unlike its acyclic analogue, triethylamine, the ethyl groups of quinuclidine are "tied back" in a rigid cage-like framework.[1][2] This conformation has profound implications for its chemical properties.

Conformational Rigidity and Steric Accessibility

The bicyclic nature of quinuclidine locks the three cyclohexane rings into boat conformations, a departure from the more stable chair conformation typically observed.[1] A key feature is that the methylene hydrogens on each of the three ethylene bridges are in an eclipsed orientation.[1] This rigid structure minimizes steric hindrance around the bridgehead nitrogen atom. The lone pair of electrons on the nitrogen is exceptionally exposed and readily available for interaction with electrophiles and protons, a stark contrast to the sterically encumbered nitrogen in triethylamine, where the ethyl groups can rotate and shield the lone pair.[2][3] This enhanced steric accessibility is a primary driver of quinuclidine's heightened reactivity.

Diagram 1: Steric Accessibility Comparison

This diagram illustrates the difference in steric hindrance between the nitrogen lone pair in triethylamine and quinuclidine.

Caption: SN2 quaternization of 3-quinuclidinol.

Quinuclidine as a Catalyst in Organic Synthesis

The unique combination of high basicity and nucleophilicity, coupled with its defined steric profile, makes quinuclidine an effective catalyst in a variety of organic transformations.

The Baylis-Hillman Reaction

Quinuclidine is a highly effective catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene. [4]A direct correlation has been established between the pKa of quinuclidine-based catalysts and their reactivity in this reaction, with the more basic catalysts exhibiting higher activity. [4][5]Quinuclidine itself, having the highest pKa among many derivatives, is often the optimal catalyst. [4][5] The reaction mechanism involves the nucleophilic addition of quinuclidine to the activated alkene to form a zwitterionic enolate. This enolate then adds to the aldehyde, and subsequent elimination of the catalyst regenerates the active species and yields the desired product. The reaction often exhibits autocatalysis, where the hydroxyl group of the product can accelerate the reaction, and the addition of protic co-catalysts like methanol can further enhance the reaction rate. [4][5]

Experimental Protocol: Quinuclidine-Catalyzed Baylis-Hillman Reaction

The following is a general procedure for the Baylis-Hillman reaction catalyzed by quinuclidine. [6] Materials:

-

Aldehyde (e.g., p-chlorobenzaldehyde)

-

Activated alkene (e.g., methyl acrylate)

-

Quinuclidine (catalyst)

-

Methanol (solvent/co-catalyst)

Procedure:

-

To a mixture of the aldehyde (1.0 mmol) and the activated alkene (1.5 mmol) in methanol (2.0 mL), add quinuclidine (0.1-0.3 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the Baylis-Hillman adduct.

Diagram 3: Baylis-Hillman Reaction Catalytic Cycle

This diagram outlines the catalytic cycle of the quinuclidine-catalyzed Baylis-Hillman reaction.

Caption: Catalytic cycle of the Baylis-Hillman reaction.

Hydrogen Atom Transfer (HAT) Catalysis

In photoredox catalysis, the quinuclidine radical cation, generated by single-electron transfer (SET) oxidation, can act as a potent hydrogen atom transfer (HAT) catalyst. [7]This electrophilic radical cation can selectively abstract hydridic C-H bonds, enabling the functionalization of otherwise inert positions in a molecule. [7][8]

Synthesis of Quinuclidine and its Derivatives

The quinuclidine scaffold is a common motif in natural products, such as quinine, and in many synthetic pharmaceuticals. [1][3]Consequently, the development of efficient synthetic routes to quinuclidine and its derivatives is of significant interest.

A common precursor for many quinuclidine derivatives is 3-quinuclidinone. Its synthesis can be achieved through a multi-step sequence starting from ethyl isonicotinate. [9]

Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol from 3-Quinuclidinone

The reduction of 3-quinuclidinone provides 3-quinuclidinol, a key intermediate for various pharmaceuticals. [10] Materials:

-

3-Quinuclidinone

-

Sodium borohydride (NaBH4)

-

Water

-

Chloroform

-

Anhydrous sodium sulfate

-

Acetone

Procedure:

-

Prepare a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 mL) in a flask maintained at 30-35 °C. [10]2. Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour with stirring. [10]3. Continue stirring the reaction mixture at 30-35 °C for 4 hours. [10]4. Monitor the reaction completion using gas chromatography (GC). [10]5. Extract the aqueous reaction mixture with chloroform (3 x 50 mL). [10]6. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. [10]7. Remove the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol. [10]8. Purify the crude product by recrystallization from acetone to yield a white crystalline solid. [10]

Conclusion

The quinuclidine ring system's reactivity is a compelling example of how a molecule's three-dimensional architecture dictates its chemical behavior. Its rigid, cage-like structure results in a sterically unhindered and highly basic nitrogen atom, leading to enhanced nucleophilicity compared to its acyclic counterparts. This unique combination of properties has established quinuclidine as a powerful non-nucleophilic base, a superior nucleophilic catalyst in reactions such as the Baylis-Hillman reaction, and a versatile scaffold in medicinal chemistry. A thorough understanding of these fundamental principles of reactivity is essential for leveraging the full potential of the quinuclidine core in the design of novel synthetic methodologies and therapeutic agents.

References

-

Wikipedia. Quinuclidine. [Link]

-

Quora. Why is triethylamine more reactive than quinuclidine? [Link]

-

Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

-

Grokipedia. Quinuclidine. [Link]

-

Study.com. Quinuclidine and triethylamine are both tertiary amines... [Link]

-

PubChem. Quinuclidine. [Link]

-

Sciencemadness Discussion Board. Syntheses of 3-quinuclidinol. [Link]

-

ResearchGate. Mechanism and yield of the quaternization reaction of quinuclidin-3-ol... [Link]

-

Organic Syntheses. 3-quinuclidone hydrochloride. [Link]

-

PubMed. [Structure- And Conformation-Activity Relationships of Cyclic Acetylcholine Analogs of the Piperidine and Quinuclidine Series]. [Link]

-

Chemistry Stack Exchange. Does nitrogen inversion affect the basicity of amines? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Quinuclidine Derivatives in Neuroscience and Drug Discovery. [Link]

-

PubMed. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. [Link]

-

Bentham Science. Ionic liquid Supported Quinuclidine Catalyzed Morita-Baylis-Hillman Reaction. [Link]

-

The University of Liverpool Repository. 33208967.pdf. [Link]

-

PubMed. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope. [Link]

-

ResearchGate. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. [Link]

-

National Center for Biotechnology Information. Selective sp3 C–H alkylation via polarity-match-based cross-coupling. [Link]

-

ResearchGate. 1 H NMR titration of quinuclidine into a 1.22 mM solution of 2 in... [Link]

-

Reddit. Lewis base question about bridgehead amines. [Link]

-

ResearchGate. 1 H NMR titration of 1 with quinuclidine (QU) in CD 2 Cl 2 at 298 K. Top. [Link]

-

ResearchGate. The pKa values of the conjugate acids of basic quinuclidine tertiary amine part in cinchona catalysts a. [Link]

-

pKa Data Compiled by R. Williams. [Link]

-

ACS Publications. Ionic Liquid-Immobilized Quinuclidine-Catalyzed Morita−Baylis−Hillman Reactions. [Link]

-

RSC Publishing. Mechanism and proton activating factors in base-induced β-elimination reactions of N-[2-(4-pyridyl)ethyl]quinuclidinium and N-[2-(2-pyridyl)ethyl]quinuclidinium salts. [Link]

-

SciSpace. The Morita–Baylis–Hillman reaction for non-electron-deficient olefins enabled by photoredox catalysis. [Link]

-

Chinese Chemical Letters. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. [Link]

-

ResearchGate. Steric effects on mesomerism VIII : Benzoquinuclidine, an aromatic amine without mesomeric interaction between the benzene ring and the amino group. [Link]

-

National Center for Biotechnology Information. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. [Link]

-

ResearchGate. Correlation between p K a and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. [Link]

-

Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. [Link]

-

ResearchGate. Chemistry of Quinuclidines as Nitrogen Bicyclic Bridged-Ring Structures. [Link]

-

PubMed. Synthetic studies on quinine: quinuclidine construction via a ketone enolate regio- and diastereoselective Pd-mediated allylic alkylation. [Link]

-

ResearchGate. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. [Link]

-

Macmillan Group. Selective Hydrogen Atom Abstraction through Induced Bond Polarization: Direct α‐Arylation of Alcohols through Photoredox, HAT. [Link]

-

MDPI. Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. [Link]

-

Semantic Scholar. Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. [Link]

-

hrcak.srce.hr. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis†. [Link]

Sources

- 1. Quinuclidine - Wikipedia [en.wikipedia.org]

- 2. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic studies on quinine: quinuclidine construction via a ketone enolate regio- and diastereoselective Pd-mediated allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]

- 8. Selective sp3 C–H alkylation via polarity-match-based cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tsijournals.com [tsijournals.com]

A Guide to the Spectroscopic Characterization of Methyl quinuclidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of Methyl quinuclidine-4-carboxylate (CAS: 51069-26-2), a key building block in medicinal chemistry and organic synthesis.[1] While this compound is commercially available, a complete set of its experimental spectroscopic data is not consolidated in publicly accessible databases. Therefore, this document, written from the perspective of a senior application scientist, presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed methodologies, data interpretation, and the scientific rationale behind the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to verify the structure and purity of this and similar bicyclic molecules.

The Molecular Blueprint: Structure and Significance

This compound, systematically named methyl 1-azabicyclo[2.2.2]octane-4-carboxylate, possesses a unique and rigid three-dimensional structure.[1] Its quinuclidine core, a bridged bicyclic amine, imparts specific conformational constraints that are of significant interest in the design of pharmacologically active agents.[2] The molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol .[3] Accurate structural confirmation is the bedrock of any chemical research or development program, making a thorough understanding of its spectroscopic signature essential.

The structure, with atom numbering for NMR assignments, is presented below. The molecule's high degree of symmetry is a key feature that dictates its spectroscopic appearance.

Caption: Figure 1. 2D Structure of Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Scaffold

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution.[4] For a molecule with the rigidity and symmetry of this compound, NMR provides a clear and interpretable map of its proton and carbon framework.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data suitable for structural confirmation.

Caption: Figure 2. Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

Due to the molecule's C₃ axis of symmetry running through the N1 and C4 atoms, the six methylene protons adjacent to the nitrogen (at positions 2 and 6, plus the two on the third bridge) are chemically equivalent. Likewise, the six methylene protons adjacent to the quaternary carbon C4 (at positions 3 and 5, plus the two on the third bridge) are also equivalent to each other. This leads to a remarkably simple spectrum. Our prediction is informed by data from the analogous ethyl ester.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.67 | Singlet (s) | 3H | -OCH₃ | Typical range for a methyl ester. |

| ~2.95 | Triplet (t) | 6H | -N-CH₂ - (Positions 2, 6, 7) | Protons alpha to the electron-withdrawing nitrogen atom are deshielded. Appears as a triplet due to coupling with adjacent CH₂ group. |

| ~1.90 | Triplet (t) | 6H | -C-CH₂ - (Positions 3, 5, 8) | Protons on the remaining bridge carbons, shielded relative to those next to the nitrogen. |

Predicted ¹³C NMR Spectrum

The high symmetry also simplifies the proton-decoupled ¹³C NMR spectrum, where only five distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.5 | C =O (ester carbonyl) | Standard chemical shift for an ester carbonyl carbon.[5] |

| ~51.8 | -OC H₃ (methyl ester) | Typical shift for the carbon of a methyl ester. |

| ~46.5 | -N-C H₂- (C2, C6, C7) | Aliphatic carbon adjacent to a nitrogen atom. |

| ~37.0 | C 4 (quaternary) | Quaternary sp³ carbon, shifted downfield by the attached ester group. |

| ~26.8 | -C-C H₂- (C3, C5, C8) | Aliphatic carbons in the bicyclic system. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] The spectrum is dominated by absorptions from the ester group and the saturated hydrocarbon framework.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation : A small amount of this compound (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation : The mixture is transferred to a pellet-pressing die and compressed under high pressure (several tons) to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of an empty pellet press is taken first.

Expected Characteristic IR Absorptions

The IR spectrum provides a distinct "fingerprint" of the molecule, with key absorbances confirming its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmation |

| ~2950, ~2870 | Medium-Strong | C-H Stretch | Confirms the presence of sp³ C-H bonds in the bicyclic alkane structure. |

| ~1730 | Strong, Sharp | C=O Stretch | Unambiguously indicates the presence of the ester carbonyl group. |

| ~1240, ~1170 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bonds. |

| < 1500 | Medium-Weak | Fingerprint Region | Complex vibrations (C-C stretches, C-H bends) that are unique to the molecule's overall structure. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation : The energetically unstable molecular ion undergoes fragmentation into smaller, charged ions.

-

Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, generating a mass spectrum that plots ion abundance versus m/z.

Expected Mass Spectrum and Fragmentation

The EI mass spectrum will confirm the molecular weight and reveal characteristic fragmentation pathways of the quinuclidine ring.

| m/z Value | Proposed Ion | Rationale |

| 169 | [C₉H₁₅NO₂]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |

| 140 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation pathway for the quinuclidine ring. |

| 110 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group as a radical. |

| 96 | [C₆H₁₀N]⁺ | A key fragment resulting from the characteristic cleavage of the bicyclic system (see Figure 3). |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |

A primary fragmentation mechanism for N-containing bicyclic systems is alpha-cleavage, where a bond adjacent to the nitrogen is broken, followed by the cleavage of a second bond to expel a stable neutral molecule.

Caption: Figure 3. Key fragmentation of the quinuclidine ring in mass spectrometry.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra are defined by the molecule's high symmetry, resulting in a simple and clean pattern. IR spectroscopy provides definitive evidence of the ester functional group and the saturated bicyclic core. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns stemming from the robust quinuclidine framework. This guide provides the foundational spectroscopic knowledge and experimental framework necessary for any scientist working with this important chemical entity.

References

-

Masterson, D. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 13, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. Wiley. [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. [Link]

Sources

- 1. Buy this compound | 51069-26-2 [smolecule.com]

- 2. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

The Quinuclidine Scaffold: A Privileged Structure with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Quinuclidine Nucleus

The quinuclidine moiety, a rigid bicyclic amine (1-azabicyclo[2.2.2]octane), represents a cornerstone in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for appended functional groups, facilitating high-affinity interactions with a multitude of biological targets. This inherent structural rigidity minimizes the entropic penalty upon binding, often translating to enhanced potency and selectivity. From naturally occurring alkaloids to synthetically derived novel chemical entities, quinuclidine derivatives have demonstrated a remarkable breadth of pharmacological activities.[1] This guide provides a comprehensive exploration of the significant biological activities of quinuclidine derivatives, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting key quantitative data to inform future drug discovery and development efforts.

Antimicrobial Activities: A Renewed Assault on Resistant Pathogens

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents with unconventional mechanisms of action. Quinuclidine derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against a spectrum of bacteria and fungi.[2][3]

Antibacterial Activity: Targeting Bacterial Cell Division

A significant breakthrough in the antibacterial application of quinuclidine derivatives has been the identification of their ability to inhibit the filamenting temperature-sensitive mutant Z (FtsZ) protein.[3] FtsZ is a crucial bacterial cytoskeletal protein that polymerizes to form the Z-ring at the site of cell division, a structure essential for bacterial cytokinesis.[3]

Mechanism of Action: FtsZ Inhibition

Pyrimidine-linked quinuclidines have been identified as potent inhibitors of FtsZ.[3] These derivatives are thought to bind to the GTP-binding site of FtsZ, preventing its polymerization into protofilaments. This disruption of FtsZ assembly inhibits the formation of the Z-ring, ultimately leading to a blockage of cell division and bacterial death.[3][4] This targeted mechanism offers a distinct advantage over many existing antibiotics that target cell wall synthesis or protein translation, providing a potential avenue to circumvent existing resistance mechanisms.

Experimental Workflow: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antibacterial efficacy of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol: Broth Microdilution Susceptibility Testing

-

Preparation of Bacterial Inoculum: From an overnight culture on an appropriate agar plate, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[2]

-

Serial Dilution of Test Compound: Prepare a stock solution of the quinuclidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).[2]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

-

Determination of MIC: The MIC is the lowest concentration of the quinuclidine derivative that completely inhibits visible growth of the bacteria.[2]

Table 1: Antibacterial Activity of Selected Quinuclidine Derivatives

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 24 | [3] |

| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Vancomycin-resistant Enterococcus faecium (VRE) | 24 | [3] |

Antifungal Activity: Disrupting Fungal Membrane Integrity

Certain arylquinuclidine derivatives have demonstrated significant antifungal activity, particularly against Candida species.[5] Their mechanism of action is linked to the inhibition of squalene synthase (SQS), a key enzyme in the ergosterol biosynthesis pathway.[6]

Mechanism of Action: Squalene Synthase Inhibition

Squalene synthase catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate to squalene.[6] Inhibition of SQS by quinuclidine derivatives disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane.[5] This leads to a loss of membrane integrity, impaired cell growth, and ultimately, fungal cell death.[5]

Table 2: Antifungal Activity of a Selected Arylquinuclidine Derivative

| Compound | Target Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene | Candida albicans | 2 | 8 | [7] |

| 3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene | Candida tropicalis | 2 | 8 | [7] |

| 3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene | Candida parapsilosis | 2 | 4 | [7] |

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

The quinuclidine scaffold has been incorporated into numerous compounds with potent anticancer activity. These derivatives have been shown to induce cell death and inhibit proliferation in various cancer cell lines, including breast and lung cancer.[1][8]

Mechanism of Action: Modulation of Key Signaling Pathways

The anticancer effects of quinuclidinone derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation. One key target is the tumor suppressor protein p53.[1] Certain derivatives have been shown to increase the expression of p53, which in turn can trigger apoptosis (programmed cell death) and cell cycle arrest.[1] This is often accompanied by a reduction in the levels of Mdm2, a negative regulator of p53, and the anti-apoptotic protein Bcl-2, along with a decrease in the activity of the pro-survival kinase Akt.[1]

Caption: Proposed mechanism of anticancer activity of quinuclidinone derivatives via the p53 pathway.

Experimental Workflow: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinuclidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9]

Table 3: Anticancer Activity of Selected Quinuclidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride | Human hepatoma | 0.048 | [10] |

| (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride | Hamster liver microsomal enzyme | 0.12 | [11] |

Neuroprotective and Anticholinergic Activities: Modulating Cholinergic Neurotransmission